1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-CYCLOHEXYL-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-CYCLOHEXYL-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be attached through sulfonylation reactions using methoxybenzenesulfonyl chloride.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-CYCLOHEXYL-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
1-CYCLOHEXYL-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-Cyclohexyl-4-(3-chlorobenzenesulfonyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group.
1-Cyclohexyl-4-(3-nitrobenzenesulfonyl)piperazine: Contains a nitro group instead of a methoxy group.
1-Cyclohexyl-4-(3-methylbenzenesulfonyl)piperazine: Features a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C17H26N2O3S |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-8-5-9-17(14-16)23(20,21)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h5,8-9,14-15H,2-4,6-7,10-13H2,1H3 |
InChI Key |
KMRQHAONRZIKTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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